(3aS,5R,6aR)-hexahydro-2H-cyclopenta[b]furan-5-ol
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Overview
Description
(3aS,5R,6aR)-hexahydro-2H-cyclopenta[b]furan-5-ol is an organic compound with the molecular formula C6H10O3. It is a bicyclic structure containing a furan ring fused to a cyclopentane ring. This compound is known for its unique stereochemistry and has been studied for various applications in chemistry and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,5R,6aR)-hexahydro-2H-cyclopenta[b]furan-5-ol can be achieved through several methods. One common approach involves the use of monopotassium isocitrate as a starting material. The isocitric acid salt is converted into a tertiary amide, which is then reduced with lithium aluminum hydride. The resulting aminal-triol is converted in situ to the target compound .
Industrial Production Methods
Industrial production of this compound often involves stereoselective methods to ensure the desired diastereomeric purity. Techniques such as crystallization-induced asymmetric transformation are employed to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
(3aS,5R,6aR)-hexahydro-2H-cyclopenta[b]furan-5-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce various alcohols.
Scientific Research Applications
(3aS,5R,6aR)-hexahydro-2H-cyclopenta[b]furan-5-ol has been extensively studied for its applications in:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (3aS,5R,6aR)-hexahydro-2H-cyclopenta[b]furan-5-ol involves its interaction with specific molecular targets. In the case of its use in antiviral drugs, it acts as a protease inhibitor, binding to the active site of the enzyme and preventing the cleavage of viral polyproteins. This inhibition disrupts the viral replication process, thereby reducing the viral load in the body .
Comparison with Similar Compounds
Similar Compounds
(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol: This compound has a similar bicyclic structure but differs in the position of the hydroxyl group and the ring fusion.
(2R,3aS,5R,6aR)-5-Decylhexahydrofuro[2,3-b]furan-2-ol: Another related compound with a longer alkyl chain, used in different chemical contexts.
Uniqueness
(3aS,5R,6aR)-hexahydro-2H-cyclopenta[b]furan-5-ol is unique due to its specific stereochemistry and its role as a key intermediate in the synthesis of important pharmaceutical agents. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and significance in scientific research.
Properties
Molecular Formula |
C7H12O2 |
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Molecular Weight |
128.17 g/mol |
IUPAC Name |
(3aS,5R,6aR)-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-5-ol |
InChI |
InChI=1S/C7H12O2/c8-6-3-5-1-2-9-7(5)4-6/h5-8H,1-4H2/t5-,6+,7+/m0/s1 |
InChI Key |
HMQRZBSBDUGBRN-RRKCRQDMSA-N |
Isomeric SMILES |
C1CO[C@H]2[C@@H]1C[C@H](C2)O |
Canonical SMILES |
C1COC2C1CC(C2)O |
Origin of Product |
United States |
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